3,4-Diethylaniline hydrochloride
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Overview
Description
3,4-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are replaced by ethyl groups. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Scientific Research Applications
3,4-Diethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of rubber chemicals, agrochemicals, and other industrial products.
Mechanism of Action
Target of Action
A structurally similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Biochemical Pathways
Similar compounds like 3,4-dimethylaniline are known to be involved in the metabolism of aromatic compounds
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2 + 2\text{HX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of nitro compounds. The process involves the reduction of 3,4-diethylnitrobenzene using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of 3,4-diethylnitrobenzene.
Reduction: Formation of 3,4-diethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
N,N-Diethylaniline: Similar in structure but lacks the hydrochloride group.
3,4-Dimethylaniline: Similar but with methyl groups instead of ethyl groups.
N,N-Dimethylaniline: Another derivative of aniline with dimethyl groups.
Uniqueness: 3,4-Diethylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
3,4-diethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-5-6-10(11)7-9(8)4-2;/h5-7H,3-4,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNRMPDVACUMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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